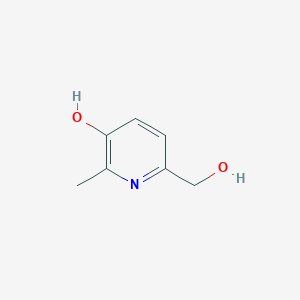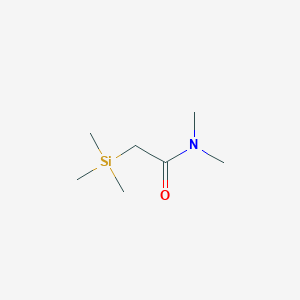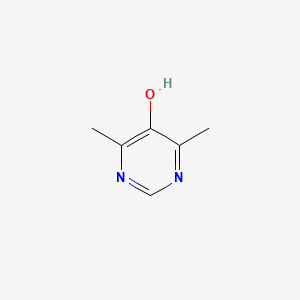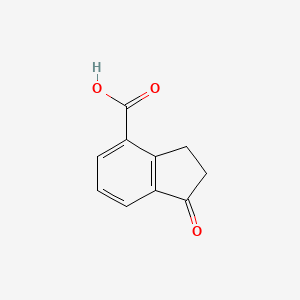
1,2-Bis(trichlorosilyl)decane
Vue d'ensemble
Description
1,2-Bis(trichlorosilyl)decane: is an organosilicon compound with the molecular formula C10H20Cl6Si2 . It is a member of the alkylchlorosilanes, which are known for their ability to form strong bonds with various substrates, making them useful in a wide range of applications. This compound is particularly notable for its use as a coupling agent and in the formation of self-assembled monolayers on metal surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(trichlorosilyl)decane can be synthesized through the reaction of 1-decene with trichlorosilane in the presence of a catalyst such as tri(butyl)tetradecylphosphonium chloride. The reaction is typically carried out in an inert atmosphere using toluene as a solvent at a temperature of around 220°C for 18 hours .
Industrial Production Methods: Industrial production of this compound involves continuous processes using a catalyst in fluid form at reaction pressures not exceeding about 600 psi. The reactions are carried out substantially isothermally and/or isobarically, for example, in a plug flow reactor or continuous stirred tank reactor .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(trichlorosilyl)decane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.
Substitution Reactions: Can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or protic solvents.
Substitution Reactions: Often involve nucleophiles that can replace the chlorine atoms.
Major Products Formed:
Hydrolysis: Produces silanols and hydrochloric acid.
Substitution Reactions: Depending on the nucleophile, various substituted silanes can be formed.
Applications De Recherche Scientifique
1,2-Bis(trichlorosilyl)decane has a wide range of applications in scientific research, including:
Biology and Medicine:
Mécanisme D'action
The mechanism by which 1,2-Bis(trichlorosilyl)decane exerts its effects involves the formation of strong covalent bonds with surface atoms on substrates. This coupling enhances the stability and durability of the coatings or layers formed. The molecular targets include metal surfaces and other substrates that can form bonds with silicon atoms .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(trichlorosilyl)ethane
- 1,6-Bis(trichlorosilyl)hexane
- 1,2-Bis(trimethoxysilyl)decane
Comparison: 1,2-Bis(trichlorosilyl)decane is unique due to its longer carbon chain, which provides greater flexibility and coverage when forming self-assembled monolayers compared to shorter-chain analogs like 1,2-Bis(trichlorosilyl)ethane. Additionally, the presence of trichlorosilyl groups allows for rapid hydrolysis and strong bonding with substrates, making it highly effective as a coupling agent .
Propriétés
IUPAC Name |
trichloro(1-trichlorosilyldecan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl6Si2/c1-2-3-4-5-6-7-8-10(18(14,15)16)9-17(11,12)13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLNPKTABNRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478853 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620987-03-3 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis method described in the research for producing 1,2-Bis(trichlorosilyl)decane?
A1: The research highlights a continuous process for producing this compound []. This process involves reacting an organic halide or alkene with a hydridochlorosilane in the presence of a quaternary phosphonium salt catalyst. The reaction is conducted under controlled heat and pressure conditions, allowing for the continuous removal of gaseous byproducts. This method is advantageous as it allows for the efficient and scalable production of this compound and other dipodal silanes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)




